![molecular formula C15H20N2O2 B7500261 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPCP, is a research chemical that has gained attention for its potential use in scientific research. This compound belongs to the class of phenylpropanoid amides and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats and induce hyperthermia. Additionally, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is its potential for abuse due to its psychoactive effects.
Direcciones Futuras
There are various future directions for the use of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide on the brain and its potential for abuse.
In conclusion, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a research chemical that has gained attention for its potential use in scientific research. Its ability to selectively target the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and the need for further research on its long-term effects should be considered before its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 4-pyrrolidin-1-ylbenzoic acid with 2-methylpropanoyl chloride. The resulting product is then purified using column chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This property has made 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-7-5-12(6-8-13)15(19)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZPYUIIWXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

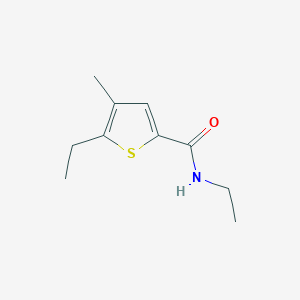
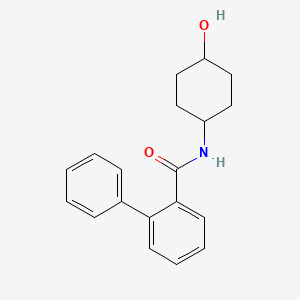

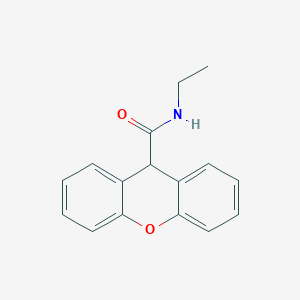
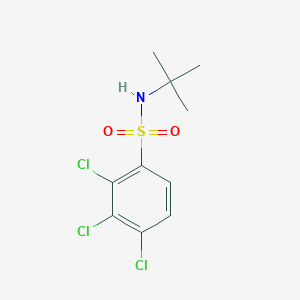
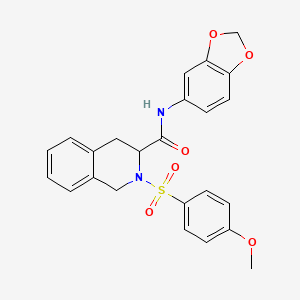
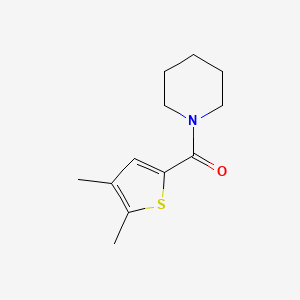
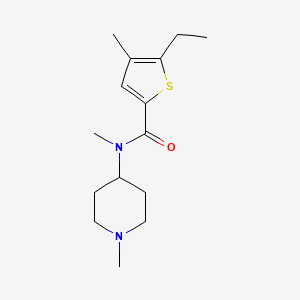
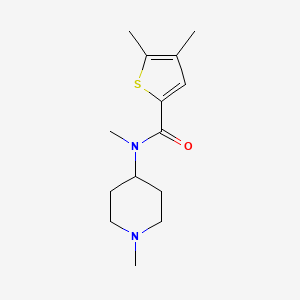

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


